

## In-Depth Technical Guide to CAS Number 477865-59-1 (CM-TPMF)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

CAS number 477865-59-1, scientifically known as **CM-TPMF**, is a potent and selective modulator of the small-conductance calcium-activated potassium (KCa2) channels, with a particular selectivity for the KCa2.1 subtype. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of KCa2.1 channels in various cellular processes, particularly in the nervous system. This technical guide provides a comprehensive overview of the properties, biological activity, and experimental data related to **CM-TPMF**.

## **Chemical and Physical Properties**



Property	Value	
CAS Number	477865-59-1	
Molecular Formula	C20H18CIN5O2	
Molecular Weight	407.85 g/mol	
IUPAC Name	2-(5-chloro-2-methoxyphenyl)-N'-[(E)-(3-methyl-1H-pyrazol-4-yl)methylidene]-1H-imidazole-1-carboxohydrazide	
SMILES	Clc1ccc(OC)c(c1)c2ncn(c2)C(=O)N/N=C/c3cn( C)nc3	
Physical State	Solid	
Storage Conditions	Store at -20°C for long-term storage.	

## **Biological Activity and Mechanism of Action**

**CM-TPMF** exhibits a unique dual activity on KCa2.1 channels, acting as both a positive and negative modulator depending on its stereochemistry. The enantiomers of **CM-TPMF**, namely (-)-**CM-TPMF** and (+)-**CM-TPMF**, possess distinct pharmacological profiles.

- (-)-CM-TPMF: Acts as a positive modulator (activator) of KCa2.1 channels. It enhances the apparent Ca2+ sensitivity of the channel, leading to channel opening at lower intracellular calcium concentrations.
- (+)-CM-TPMF: Acts as a negative modulator (inhibitor) of KCa2.1 channels. It reduces the channel's open probability.

This stereospecific modulation makes **CM-TPMF** a highly specific tool for dissecting the roles of KCa2.1 channels. The binding site for **CM-TPMF** has been suggested to be located within the transmembrane domain 5 (TM5) of the KCa2.1 channel protein.

## **Quantitative Data for Biological Activity**

The following table summarizes the reported potency of the enantiomers of **CM-TPMF** on human KCa2.1 channels expressed in HEK293 cells, as determined by electrophysiological

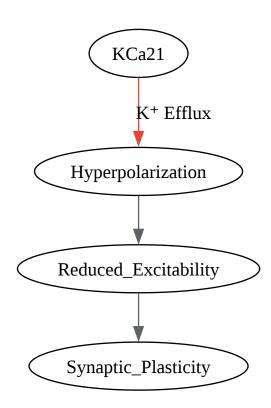


studies.

Enantiomer	Activity	EC50 / IC50 (μM)
(-)-CM-TPMF	Activation	0.3 μM (EC50)
(+)-CM-TPMF	Inhibition	1.5 μM (IC50)

## **Signaling Pathways**

Activation of KCa2.1 channels by (-)-**CM-TPMF** leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization has significant downstream effects, particularly in neurons, where it can modulate neuronal excitability and synaptic transmission.



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Inhibition of KCa2.1 channels by (+)-**CM-TPMF** would have the opposite effect, leading to membrane depolarization and increased neuronal excitability.



# Experimental Protocols Electrophysiological Recording of KCa2.1 Channel Activity

This protocol describes the whole-cell patch-clamp technique used to measure the activity of human KCa2.1 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.

#### Cell Culture and Transfection:

- HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Cells are transiently transfected with a plasmid encoding the human KCa2.1 (hKCNN1) channel using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a marker gene (e.g., GFP) is recommended to identify transfected cells.
- Electrophysiological recordings are performed 24-48 hours post-transfection.

#### Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and varying concentrations of free Ca2+ (buffered with CaCl2 to achieve the desired concentration, e.g., 300 nM) (pH 7.2 with KOH).

#### **Recording Procedure:**

- Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
- Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 M $\Omega$  when filled with the internal solution.

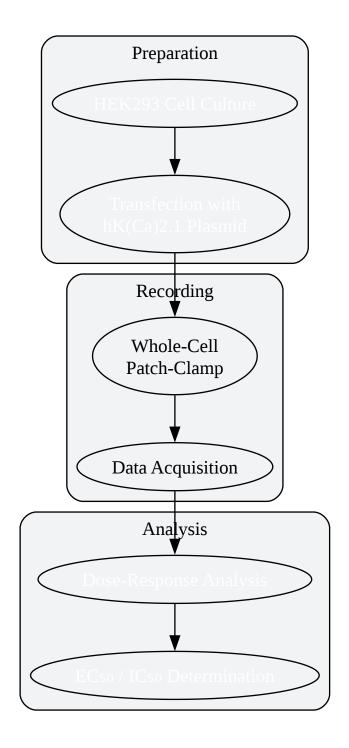
## Foundational & Exploratory





- Whole-cell recordings are established on GFP-positive cells.
- Cells are voltage-clamped at a holding potential of -80 mV.
- KCa2.1 currents are elicited by voltage ramps or steps to various potentials (e.g., from -100 mV to +100 mV).
- To determine the EC50 for activation, increasing concentrations of (-)-**CM-TPMF** are applied to the external solution while monitoring the potentiation of the KCa2.1 current at a fixed submaximal Ca2+ concentration.
- To determine the IC50 for inhibition, increasing concentrations of (+)-**CM-TPMF** are applied to the external solution while monitoring the reduction of the KCa2.1 current activated by a fixed Ca2+ concentration.
- Data are acquired and analyzed using appropriate software (e.g., pCLAMP, AxoGraph).
   Dose-response curves are fitted with the Hill equation to determine EC50 and IC50 values.





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## **Synthesis**

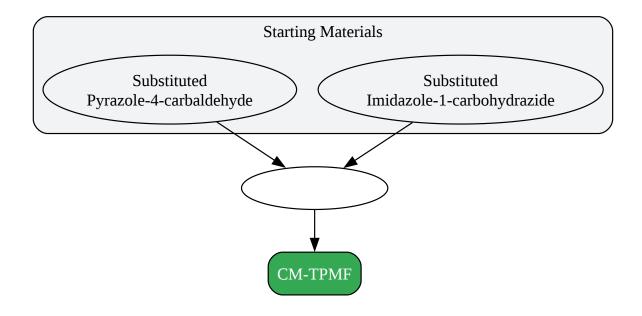
A detailed, publicly available synthesis protocol for **CM-TPMF** is not readily found in the primary scientific literature. The synthesis of pyrazolopyrimidine derivatives typically involves multi-step



reactions. A general plausible route, based on the synthesis of similar compounds, is outlined below. This should be considered a hypothetical pathway and would require optimization.

#### Hypothetical Synthesis Outline:

- Synthesis of the Pyrazole-aldehyde Intermediate: Condensation of a hydrazine with a β-ketoaldehyde to form the substituted pyrazole-4-carbaldehyde.
- Synthesis of the Imidazole-hydrazide Intermediate: Reaction of a substituted 2-arylimidazole with a carbohydrazide derivative.
- Final Condensation: Reaction of the pyrazole-aldehyde intermediate with the imidazole-hydrazide intermediate via a condensation reaction to form the final hydrazone product, **CM-TPMF**.



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## Conclusion

**CM-TPMF** (CAS 477865-59-1) is a highly valuable and selective pharmacological probe for studying the function of KCa2.1 channels. Its stereospecific activation and inhibition properties provide a unique advantage for researchers investigating the roles of these channels in







neuronal signaling, synaptic plasticity, and various neurological disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with this important compound. Further research into the detailed synthesis and in vivo effects of **CM-TPMF** will undoubtedly continue to expand our understanding of KCa2.1 channel biology.

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